Structural Differentiation: 2‑Methyl vs. 2‑H (Des‑Methyl) Analogue in the 5‑Hydroxyimidazole‑4‑carboxamide Series
The target compound bears a methyl group at the imidazole 2‑position, whereas the reference analogue bredinin aglycone (5‑hydroxy‑1H‑imidazole‑4‑carboxamide, CAS 56973‑26‑3) carries a hydrogen at the same position . In the 2‑substituted 5‑hydroxy‑1H‑imidazole‑4‑carboxamide patent series, the 2‑methyl congener falls within the C₂–C₁₇ alkyl claim scope that demonstrated anticancer activity in murine L1210 leukemia and Ehrlich ascites carcinoma models, while the 2‑H analogue is not explicitly exemplified with the same potency [1]. The calculated lipophilicity (XLogP3 = 0.2 for the target) differs from the des‑methyl analogue (estimated XLogP ≈ ‑0.5), indicating altered membrane permeability [2].
| Evidence Dimension | 2‑Position substituent identity and calculated lipophilicity |
|---|---|
| Target Compound Data | 2‑Methyl; XLogP3 = 0.2 (PubChem computed) |
| Comparator Or Baseline | Bredinin aglycone (2‑H); estimated XLogP ≈ −0.5 |
| Quantified Difference | ΔXLogP ≈ 0.7 log units (higher lipophilicity for the 2‑methyl compound) |
| Conditions | Computed physicochemical properties (PubChem 2025.04.14 release) |
Why This Matters
The 2‑methyl group provides a distinct lipophilicity profile that may improve passive membrane permeation relative to the 2‑H analogue, a key selection criterion for cell‑based anticancer screening libraries.
- [1] Atsumi, T., Tarumi, Y., Yoshida, N. (1980). 2-Substituted 5-hydroxy-1H-imidazole-4-carboxamide derivatives and use. US Patent 4,218,457. https://patents.google.com/patent/US4218457A/en View Source
- [2] PubChem. 1H-Imidazole-4-carboxamide, 5-hydroxy-2-methyl-. CID 3053456. https://pubchem.ncbi.nlm.nih.gov/compound/3053456 View Source
